GW 788388-d5 GW 788388-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206409
InChI:
SMILES:
Molecular Formula: C₂₅H₁₈D₅N₅O₂
Molecular Weight: 430.51

GW 788388-d5

CAS No.:

Cat. No.: VC0206409

Molecular Formula: C₂₅H₁₈D₅N₅O₂

Molecular Weight: 430.51

* For research use only. Not for human or veterinary use.

GW 788388-d5 -

Specification

Molecular Formula C₂₅H₁₈D₅N₅O₂
Molecular Weight 430.51

Introduction

Chemical Structure and Properties

GW 788388-d5 is characterized as a pentadeuterated version of GW 788388, where five hydrogen atoms have been substituted with deuterium isotopes. The chemical name is 4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)benzamide-d5, with the IUPAC name N-(3,3,4,5,5-pentadeuteriooxan-4-yl)-4-[4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzamide .

The specific deuteration occurs on the tetrahydropyran ring (oxane structure), with deuterium atoms located at positions 3,3,4,5,5, creating a stable isotope-labeled compound with a distinct mass signature .

PropertyValue
Molecular FormulaC25H18D5N5O2
Molecular Weight430.51 g/mol
Physical DescriptionPowder
Purity≥98%
SMILES[2H]C1([2H])COCC([2H])([2H])C1([2H])NC(=O)c2ccc(cc2)c3cc(ccn3)c4c[nH]nc4c5ccccn5
InChIInChI=1S/C25H23N5O2/c31-25(29-20-9-13-32-14-10-20)18-6-4-17(5-7-18)23-15-19(8-12-27-23)21-16-28-30-24(21)22-3-1-2-11-26-22/h1-8,11-12,15-16,20H,9-10,13-14H2,(H,28,30)(H,29,31)/i9D2,10D2,20D
Catalogue NumbersC234694 (Coompo), TRC-G931542 (LGC Standards)

The deuterium labeling provides a mass difference of +5 amu compared to the parent compound, allowing for clear distinction in mass spectrometry analyses without significantly altering the compound's physicochemical or biological properties .

Applications in Research

GW 788388-d5 serves multiple important research functions related to TGF-β signaling investigation:

Analytical Standard

As a stable isotope-labeled compound, GW 788388-d5 functions as an internal standard for quantitative analysis of GW 788388 in biological matrices, enabling precise measurement in pharmacokinetic and pharmacodynamic studies .

Metabolic Profiling

The deuterium labeling allows researchers to distinguish between the parent drug and its metabolites in complex biological samples. This capability is particularly valuable when studying the metabolic pathways of TGF-β inhibitors in various disease models .

Comparison with Similar Deuterated Compounds

GW 788388-d5 belongs to a broader category of deuterium-labeled research compounds used in pharmaceutical research:

CompoundParent ApplicationDeuteration PatternResearch Utility
GW 788388-d5TGF-β receptor inhibitor5 deuterium atoms on tetrahydropyran ringPharmacokinetic studies, internal standard
D-erythro-Sphingosine-d7PKC inhibitor/p32-kinase activator7 deuterium atomsSimilar analytical applications
Bisindolylmaleimide XI-d6PKC inhibitor6 deuterium atomsMetabolic tracking

This comparison illustrates how GW 788388-d5 fits within established deuterium labeling strategies for enhancing the analytical utility of bioactive compounds .

Research Significance

The development of GW 788388-d5 reflects the importance of the parent compound in TGF-β signaling research and the growing significance of deuterium-labeled compounds in pharmaceutical research:

Enhanced Analytical Precision

By providing a mass-differentiated version of an important signaling pathway inhibitor, GW 788388-d5 enables more accurate quantification and tracking in complex biological systems .

Metabolic Understanding

The compound facilitates detailed studies of metabolic pathways relevant to TGF-β inhibition, potentially revealing important insights about drug processing and elimination that could inform therapeutic development .

Research Tool Evolution

GW 788388-d5 represents the evolution of pharmaceutical research tools, where isotope labeling provides critical advantages for mechanism elucidation without altering the fundamental pharmacological properties of the original molecule .

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